Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions, starting from simple precursors. For instance, the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was achieved through a nine-step reaction sequence starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, including stages such as hydrogenation, protection, methylation, and oximation (Wang, Liu, Cao, & Wang, 2008). This example highlights the complexity and versatility in the synthesis routes for piperidine derivatives, which may be adapted for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses provide valuable information on the compound's geometry, electron distribution, and intermolecular interactions. For instance, studies on similar compounds have elucidated their crystalline structure and have shown how molecules are linked by intermolecular hydrogen bonds to form a three-dimensional network (Wang, Liu, Cao, & Wang, 2008).
Scientific Research Applications
Synthesis of Complex Compounds : It's used as a starting material or intermediate in the synthesis of complex organic compounds. For instance, it's involved in the preparation of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, an intermediate in pharmaceutical synthesis, through a multi-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Juxian Wang et al., 2008).
Stereochemical Studies : It plays a role in studying stereochemical aspects of reactions. Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds result in the formation of complex molecules, providing insights into stereochemical reactions (G. F. Vafina et al., 2003).
Key Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in synthesizing important pharmaceuticals. For example, a novel asymmetric synthesis approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used for creating a potent protein kinase inhibitor (B. Hao et al., 2011).
Development of Catalytic Processes : In some studies, it's used in the development of new catalytic processes. For example, iodine-catalyzed synthesis of certain derivatives using ethyl 4-oxopiperidine-1-carboxylate demonstrates the development of metal-free catalytic processes (Hong Jiang et al., 2012).
Asymmetric Synthesis : It's instrumental in asymmetric synthesis processes, where enantiomerically pure compounds are produced. An example is the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds with a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
Safety And Hazards
This compound is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFMNHZRNXPYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
CAS RN |
1454-53-1 | |
Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1454-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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